molecular formula C14H13N3O B14674550 1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone CAS No. 1314664-38-4

1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone

Cat. No.: B14674550
CAS No.: 1314664-38-4
M. Wt: 239.27 g/mol
InChI Key: XXYVIKVDWOLPLK-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-[(4-aminophenyl)azo]phenyl]- is an organic compound with the molecular formula C14H13N3O. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains an amino group (-NH2) and the other a ketone group (-CO-). This compound is notable for its vibrant color, which makes it useful in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-[(4-aminophenyl)azo]phenyl]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzene to form a diazonium salt. This intermediate is then coupled with 4-acetylphenol under alkaline conditions to yield the desired azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-[(4-aminophenyl)azo]phenyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethanone, 1-[4-[(4-aminophenyl)azo]phenyl]- has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The azo group can interact with various molecular targets, including enzymes and receptors, altering their activity. The aromatic rings facilitate π-π interactions with other aromatic systems, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(4-ethylphenyl)-
  • 1-(4-Aminophenyl)ethanone hydrochloride
  • 1-(4-Substituted-aminophenyl)ethanones

Uniqueness

Ethanone, 1-[4-[(4-aminophenyl)azo]phenyl]- is unique due to its azo linkage, which imparts distinct chemical and physical properties such as color and redox activity. This differentiates it from other similar compounds that may lack the azo group or have different substituents on the aromatic rings .

Properties

CAS No.

1314664-38-4

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

1-[4-[(4-aminophenyl)diazenyl]phenyl]ethanone

InChI

InChI=1S/C14H13N3O/c1-10(18)11-2-6-13(7-3-11)16-17-14-8-4-12(15)5-9-14/h2-9H,15H2,1H3

InChI Key

XXYVIKVDWOLPLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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